molecular formula C15H14ClFN4O2 B2397986 N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909539-33-8

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2397986
CAS No.: 1909539-33-8
M. Wt: 336.75
InChI Key: KJGZQSDVZGDDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a pyrimidine-based compound featuring a carboxamide group linked to a 3-chloro-4-fluorophenyl substituent and a morpholine ring at the 6-position of the pyrimidine core. The chloro and fluoro substituents on the phenyl ring are electron-withdrawing groups that may enhance binding affinity to hydrophobic pockets in biological targets, while the morpholine moiety could improve solubility and pharmacokinetics .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZQSDVZGDDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents is attached through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process may be scaled up using continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide exhibits anticancer properties by inhibiting key enzymes involved in tumor growth. Its structure allows it to interact with targets such as vascular endothelial growth factor receptor (VEGFR) and protein kinase pathways, which are crucial for cancer cell proliferation and survival. In vitro studies have shown that modifications to the pyrimidine scaffold can enhance its potency against specific cancer cell lines .

1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, primarily by inhibiting nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes. These enzymes play significant roles in the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This makes this compound a candidate for treating inflammation-related disorders.

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as a therapeutic agent against cancer. The study highlighted structure-activity relationships that could guide future modifications to improve efficacy .

Investigation of Anti-inflammatory Activity

In another study focusing on inflammation, researchers assessed the compound's ability to inhibit COX activity in macrophage cells stimulated by lipopolysaccharides (LPS). The findings revealed that this compound effectively reduced nitric oxide production, supporting its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors that are overexpressed in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. The exact pathways involved may include the inhibition of tyrosine kinases or other signaling molecules critical for cancer cell survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s pyrimidine-carboxamide scaffold differentiates it from other heterocyclic systems. For example, 3-chloro-N-phenyl-phthalimide () shares a phenyl group and chloro substituent but features a phthalimide isoindoline-1,3-dione core instead of a pyrimidine ring. This structural divergence leads to distinct applications: phthalimide derivatives are often used in polymer synthesis , whereas pyrimidine carboxamides are typically explored for bioactivity (e.g., enzyme inhibition).

Compound Core Structure Key Substituents Primary Application
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide Pyrimidine-carboxamide 3-Cl-4-F phenyl, morpholine Pharmaceutical development
3-chloro-N-phenyl-phthalimide Phthalimide 3-Cl phenyl Polymer monomer synthesis

Electronic and Steric Effects

  • Chloro vs. Chloro-Fluoro Substitution : The addition of a fluoro group in the target compound increases electronegativity and may enhance metabolic stability compared to purely chloro-substituted analogs like 3-chloro-N-phenyl-phthalimide .
  • Morpholine vs.

Methodological Insights from Comparative Studies

Crystallographic Analysis

Similar pyrimidine derivatives often require high-purity synthesis (as emphasized in ) and precise crystallographic validation to confirm stereochemistry and packing modes .

Docking and Binding Affinity Predictions

AutoDock Vina () has been employed to study pyrimidine analogs, demonstrating that substituents like morpholine and halogenated aryl groups significantly influence docking scores. For example, chloro-fluoro substitutions may improve binding entropy by reducing desolvation penalties in hydrophobic enzyme pockets .

Chirality and Polarity Considerations

The Flack parameter () is critical for determining enantiopurity in chiral analogs. Although the target compound lacks explicit chiral centers, related derivatives with asymmetric carbons would benefit from such analyses to ensure pharmacological specificity .

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique molecular structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C13_{13}H13_{13}ClF N3_{3}O
  • Molecular Weight : 285.71 g/mol
  • Key Functional Groups :
    • Pyrimidine ring
    • Morpholine group
    • Chloro and fluoro substituents on the phenyl ring

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in inflammatory pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in inflammatory responses .
  • Molecular Interactions : Molecular docking studies indicate that this compound interacts favorably with the active sites of target proteins, forming essential hydrogen bonds and hydrophobic interactions. This interaction is vital for its mechanism of action and optimizing its efficacy against inflammatory diseases .

Anti-inflammatory Activity

Research has demonstrated that this compound significantly inhibits the production of NO in macrophage cells stimulated by lipopolysaccharides (LPS).

  • Case Study : In vitro studies using RAW 264.7 macrophage cells showed that the compound reduced iNOS and COX-2 mRNA expression levels, indicating a strong anti-inflammatory effect at non-cytotoxic concentrations .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities due to its specific substitution pattern.

Compound NameKey ActivityIC50_{50} (µM)Notes
N-cyclohexyl-6-morpholinopyrimidine-4-carboxamideAnti-inflammatory5.0Inhibits NOS and COX
AA-115/APG-115MDM2 Inhibition<1Potent anticancer activity
V4 (derivative)Anti-inflammatory2.0Strong NO inhibition

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine precursors with morpholine derivatives and subsequent coupling with halogenated aromatic amines. Critical parameters include:

  • Reaction conditions : Temperature (80–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) to optimize yield and minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolating intermediates and final products.
  • Characterization : Use HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. For example, the morpholine ring’s protons appear as a triplet at δ 3.6–3.8 ppm in ¹H NMR .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign signals for the morpholine group (δ 3.6–3.8 ppm), pyrimidine ring protons (δ 8.2–8.5 ppm), and aromatic protons from the 3-chloro-4-fluorophenyl moiety (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 377.08) .
  • Infrared (IR) Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) .

Q. What are the primary biological targets of this compound, and which assays are used to evaluate its activity?

The compound is hypothesized to inhibit kinases (e.g., PI3Kδ ) or enzymes in signaling pathways. Standard assays include:

  • Kinase inhibition assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence-based kits .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 or MCF-7) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How do substituents on the pyrimidine and phenyl rings influence bioactivity, and what SAR trends have been observed?

  • Morpholine group : Enhances solubility and hydrogen-bonding capacity, critical for target engagement .
  • Halogen substituents : The 3-chloro-4-fluoro groups improve lipophilicity (logP ~2.8) and membrane permeability, as shown in Caco-2 assays .
  • SAR studies : Analogues with trifluoromethyl groups (e.g., ’s compound) show reduced potency compared to chloro-fluoro derivatives, suggesting steric and electronic effects on target binding .

Q. How can conflicting data on enzymatic inhibition potency between studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH (7.4 vs. 7.0) .
  • Protein source : Recombinant vs. native enzymes may differ in post-translational modifications.
  • Data normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) and triplicate measurements to improve reproducibility .

Q. What computational strategies are effective for predicting target proteins or off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3Kδ (PDB ID: 2WXR). Focus on hydrogen bonds between the carboxamide and kinase hinge region .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to assess binding entropy .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties (e.g., hepatic clearance using random forest algorithms) .

Q. What methodologies are recommended for assessing metabolic stability and pharmacokinetics in preclinical studies?

  • In vitro microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS. Adjust substituents (e.g., fluorination) to reduce CYP450-mediated oxidation .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration; reported binding rates for similar compounds are ~85–90% .
  • In vivo PK studies : Administer IV/PO doses in rodent models and calculate AUC, Cₘₐₓ, and t₁/₂. Morpholine derivatives often show moderate oral bioavailability (~30–40%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Cell line variability : Genetic differences (e.g., p53 status in HCT-116 vs. HepG2) may alter apoptosis signaling. Validate findings in ≥3 cell lines .
  • Culture conditions : Serum concentration (e.g., 5% vs. 10% FBS) affects proliferation rates. Standardize protocols using CLSI guidelines .
  • Compound solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity. Confirm solubility via nephelometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.